molecular formula C24H21F2N3O2 B4369216 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4369216
M. Wt: 421.4 g/mol
InChI Key: FNUMOIWJPCEYQT-UHFFFAOYSA-N
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Description

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with cyclopropyl, difluoromethyl, and methoxyphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the various substituents. Key steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions. For instance, the difluoromethyl group can be introduced using difluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, such as enzyme inhibition or receptor modulation.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER lies in its specific combination of substituents and core structure, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-6-(2-methoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2/c1-30-16-11-9-15(10-12-16)29-24-21(22(28-29)14-7-8-14)18(23(25)26)13-19(27-24)17-5-3-4-6-20(17)31-2/h3-6,9-14,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUMOIWJPCEYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4OC)C(F)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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